molecular formula C13H19NO4S2 B12137446 Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate

Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate

Katalognummer: B12137446
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: KERBXAUNRILFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a sulfonyl group attached to a thienyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxylate group.

    Thienyl Sulfonylation: The thienyl ring is sulfonylated using reagents such as sulfonyl chlorides under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Wirkmechanismus

The mechanism of action of Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylate, share structural similarities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylate have similar core structures but differ in functional groups.

Uniqueness: Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its sulfonyl-thienyl moiety is particularly noteworthy for its potential interactions in biological systems.

Eigenschaften

Molekularformel

C13H19NO4S2

Molekulargewicht

317.4 g/mol

IUPAC-Name

ethyl 1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C13H19NO4S2/c1-3-18-13(15)11-5-4-8-14(9-11)20(16,17)12-7-6-10(2)19-12/h6-7,11H,3-5,8-9H2,1-2H3

InChI-Schlüssel

KERBXAUNRILFGN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.